5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chloro-4-methylbenzylamine with 4-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, and a catalyst like triethylamine to facilitate the reaction. The mixture is then heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like tyrosine kinases, which are involved in cell signaling and proliferation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and preventing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole-thiol core structure but lacks the 3-chloro-4-methylphenyl group.
3-Chloro-4-methylbenzylamine: Contains the 3-chloro-4-methylphenyl group but lacks the triazole-thiol moiety.
Uniqueness
The uniqueness of 5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol lies in its combined structural features, which confer specific biological activities and chemical reactivity. The presence of both the triazole-thiol and 3-chloro-4-methylphenyl groups allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions .
Properties
CAS No. |
494193-65-6 |
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Molecular Formula |
C16H15ClN4S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(3-chloro-4-methylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15ClN4S/c1-11-7-8-12(9-14(11)17)18-10-15-19-20-16(22)21(15)13-5-3-2-4-6-13/h2-9,18H,10H2,1H3,(H,20,22) |
InChI Key |
ZMWPHFCACAUBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3)Cl |
solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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